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Compound of Interest

Compound Name: AD4

Cat. No.: B15578108

AD4 is a novel PROTAC that leverages an artemisinin derivative to target the PCNA Clamp
Associated Factor (PCLAF) for degradation, leading to anti-tumor activity.[1][2][3] In vivo
studies have demonstrated its efficacy in mouse models.[2][3]

Pharmacodynamics of AD4

The primary pharmacodynamic effect of AD4 is the targeted degradation of the PCLAF protein.
[2][3] This degradation initiates a downstream signaling cascade that results in anti-tumor
effects.

Mechanism of Action: AD4 induces the degradation of PCLAF, which in turn activates the
p21/Rb signaling axis.[2][3] This activation is a key mechanism for its anti-tumor activity.
PCLAF has been identified as a predominant regulator of tumor progression and is often
overexpressed in various cancers.[4]
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Caption: AD4 Mechanism of Action Signaling Pathway.

In Vivo Efficacy and Pharmacokinetics

In vivo studies in Sprague-Dawley rats and mouse xenograft models were conducted to assess
the pharmacokinetic profile and anti-tumor efficacy of AD4.[2]

Data Presentation: Pharmacokinetic Properties of AD4
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The following table summarizes the basic pharmacokinetic parameters of AD4 in Sprague-

Dawley rats following a single intravenous administration.

Parameter Value Units
Route of Administration Intravenous (i.v.) -

Dose 2 mg/kg
t1/2 (Half-life) 1.83 h
Tmax 0.083 h
Cmax 1269.67 ng/mL
AUC (0-t) 1656.32 hng/mL
AUC (0-inf) 1673.04 hng/mL
MRT (0-t) 1.58 h

MRT (0-inf) 1.63 h

CL (Clearance) 19.92 mL/min/kg
Vz (Volume of Distribution) 2.79 L/kg

Data sourced from the
Supporting Information of Li Y,
et al. J Med Chem. 2023.[2]

Data Presentation: In Vitro Metabolic Stability

The metabolic stability of AD4 was assessed in human and rat liver microsomes.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b15578108?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c00824
https://www.benchchem.com/product/b15578108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Species t1/2 (Half-life) CL (Intrinsic Clearance)
Human 16.54 min 83.98 mL/min/kg
Rat 10.99 min 126.2 mL/min/kg

Data sourced from the
Supporting Information of Li Y,
et al. J Med Chem. 2023.[2]

Experimental Protocols

Pharmacokinetic Study in Sprague-Dawley Rats:
¢ Animals: Male Sprague-Dawley rats (n=3).

o Formulation: AD4 was dissolved in a vehicle consisting of 5% DMSO, 25% PEG400, and
70% saline.

o Administration: A single dose of 2 mg/kg was administered via intravenous (i.v.) injection.

o Sampling: Blood samples were collected from the tail vein at specified time points: 0.083,
0.25,0.5, 1, 2, 4, 6, 8, and 24 hours post-administration. Plasma was separated by
centrifugation.

e Analysis: Plasma concentrations of AD4 were determined using an appropriate analytical
method (details typically involve LC-MS/MS).

o Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-
time curve data using non-compartmental analysis.[2]

In Vivo Antitumor Efficacy Study:

» Animal Model: RS4;11-transplanted NOD/SCID mice were used as a xenograft model for
hematological malignancy.[2]

o Treatment Groups: Mice were randomized into a vehicle control group and a treatment
group.
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Formulation & Administration: The specific formulation for the efficacy study was not detailed
in the summary but typically involves a vehicle suitable for the chosen route of administration
(e.g., intraperitoneal or oral).

Dosing Regimen: The dose and schedule were determined based on Maximum Tolerated
Dose (MTD) tests.[2]

Efficacy Endpoint: The primary endpoint was the survival of the mice. Body weight was
monitored as a measure of toxicity.[2]

Pharmacodynamic Analysis: Tumor tissues and/or spleen monocytes were collected to
assess PCLAF degradation and downstream signaling effects via methods like Western blot
and flow cytometry.[2]
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Caption: General Workflow for In Vivo PK/PD Evaluation of ADA4.
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Overview of AD04™ for Alzheimer's Disease

ADO04™ is a therapeutic candidate under development by ADvantage Therapeutics for the
treatment of early-stage Alzheimer's disease.[5][6] Publicly available information from press
releases and conference presentations indicates that AD04™ is an immunomodulator
administered via subcutaneous injection.[5][6]

Proposed Mechanism of Action: Unlike therapies targeting amyloid-beta or tau, AD04™ is
believed to function by modulating hippocampal lipid metabolism.[5][7] In vivo studies in aged
mice have shown that treatment with AD04™ restores the expression of proteins involved in
lipid metabolism, such as Acyl-CoA Synthetase Long Chain Family Member 1 (ACSL1), to
levels seen in younger mice.[5][8] This modulation is thought to reduce neuroinflammation and
improve phagocytosis, thereby mitigating Alzheimer's pathology.[7][8]

As of late 2023, AD04™ has entered Phase 2b clinical trials in Europe to evaluate its safety
and efficacy.[6] Detailed preclinical pharmacokinetic and pharmacodynamic data from peer-
reviewed publications are not available at the time of this writing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 8. ADvantage Therapeutics Reveals ADO4TM's Immediate Effects in Alzheimer's Treatment
[synapse.patsnap.com]

» To cite this document: BenchChem. [Topic: Pharmacokinetics and Pharmacodynamics of
AD4 (PROTAC) in vivo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578108#pharmacokinetics-and-
pharmacodynamics-of-ad4-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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